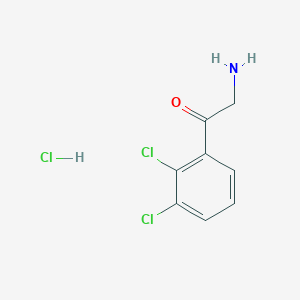
Ethanone, 2-amino-1-(2,3-dichlorophenyl)-, hydrochloride
Cat. No. B016927
Key on ui cas rn:
103999-44-6
M. Wt: 240.5 g/mol
InChI Key: YMUQHXQLXWKKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09180120B2
Procedure details


At RT, 411 mg (4.33 mmol) of sodium diformylamide were added to 1.0 g (3.73 mmol) of 2-bromo-1-(2,3-dichlorophenyl)ethanone [for the preparation, see for example U.S. Pat. No. 5,831,132] in 4 ml of acetonitrile, and the mixture was stirred at RT overnight. The mixture was then heated to 70° C. and filtered whilst still warm. The solid that remained was washed with 2 ml of hot acetonitrile. The combined filtrates were freed from the solvent on a rotary evaporator. 10 ml of a 5% strength ethanolic hydrogen chloride solution were added to the dark-brown oily residue, and the mixture was stirred at RT overnight. The volatile components were removed on a rotary evaporator and the yellow solid that remained was stirred in 20 ml of boiling diethyl ether. After cooling to RT, the solid was isolated by filtration, washed with diethyl ether and dried under high vacuum. This gave 410 mg (46% of theory) of the title compound.
Name
sodium diformylamide
Quantity
411 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C([N-:3]C=O)=O.[Na+].Br[CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[Cl:18])=[O:10]>C(#N)C>[ClH:17].[NH2:3][CH2:8][C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([Cl:17])[C:12]=1[Cl:18])=[O:10] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
sodium diformylamide
|
|
Quantity
|
411 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)[N-]C=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)C1=C(C(=CC=C1)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for the preparation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
whilst still warm
|
WASH
|
Type
|
WASH
|
|
Details
|
The solid that remained was washed with 2 ml of hot acetonitrile
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were freed from the solvent on a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 ml of a 5% strength ethanolic hydrogen chloride solution were added to the dark-brown oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile components were removed on a rotary evaporator
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the yellow solid that remained was stirred in 20 ml of boiling diethyl ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid was isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under high vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.NCC(=O)C1=C(C(=CC=C1)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
